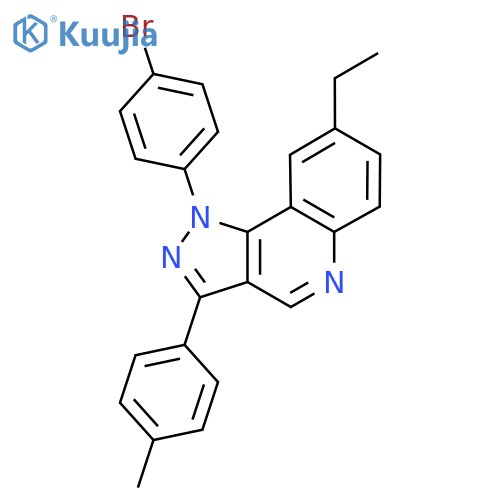

Cas no 901245-90-7 (1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)

901245-90-7 structure

商品名:1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline 化学的及び物理的性質

名前と識別子

-

- 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline

- 1-(4-bromophenyl)-8-ethyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

- 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline

- 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- F3407-1295

- AKOS001795730

- 901245-90-7

-

- インチ: 1S/C25H20BrN3/c1-3-17-6-13-23-21(14-17)25-22(15-27-23)24(18-7-4-16(2)5-8-18)28-29(25)20-11-9-19(26)10-12-20/h4-15H,3H2,1-2H3

- InChIKey: QDICELXEQXMHGV-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)N1C2C3C=C(CC)C=CC=3N=CC=2C(C2C=CC(C)=CC=2)=N1

計算された属性

- せいみつぶんしりょう: 441.08406g/mol

- どういたいしつりょう: 441.08406g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 29

- 回転可能化学結合数: 3

- 複雑さ: 540

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7

- トポロジー分子極性表面積: 30.7Ų

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-1295-50mg |

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901245-90-7 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1295-75mg |

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901245-90-7 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1295-2mg |

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901245-90-7 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1295-30mg |

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901245-90-7 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1295-20mg |

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901245-90-7 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1295-20μmol |

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901245-90-7 | 20μmol |

$79.0 | 2023-09-10 | ||

| A2B Chem LLC | BA78971-25mg |

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901245-90-7 | 25mg |

$360.00 | 2024-05-20 | ||

| A2B Chem LLC | BA78971-10mg |

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901245-90-7 | 10mg |

$291.00 | 2024-05-20 | ||

| A2B Chem LLC | BA78971-5mg |

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901245-90-7 | 5mg |

$272.00 | 2024-05-20 | ||

| Life Chemicals | F3407-1295-3mg |

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901245-90-7 | 3mg |

$63.0 | 2023-09-10 |

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

901245-90-7 (1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline) 関連製品

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量